2,4,4-Trimethyl-1,3-cyclohexanedione
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Overview
Description
2,4,4-Trimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanedione, characterized by the presence of three methyl groups at positions 2 and 4 on the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with methylating agents under controlled conditions. For instance, a slurry of 1,3-cyclohexanedione, potassium carbonate, and acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow processes. These processes ensure high efficiency and yield, making them suitable for large-scale production. The reaction typically involves the use of strong bases and methylating agents to achieve the desired methylation .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions include diketones, alcohol derivatives, and halogenated compounds. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
2,4,4-Trimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is a metabolite of 13-cis-Retinoic Acid, commonly used in the treatment of severe acne.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. For instance, as a metabolite of 13-cis-Retinoic Acid, it influences the retinoid signaling pathway, which plays a crucial role in cell differentiation and proliferation. Additionally, its herbicidal activity is attributed to the inhibition of p-hydroxyphenylpyruvatedioxygenase, an enzyme involved in the biosynthesis of essential plant metabolites .
Comparison with Similar Compounds
2,4,4-Trimethyl-1,3-cyclohexanedione can be compared with other cyclohexanedione derivatives, such as:
1,3-Cyclohexanedione: Lacks the methyl groups, making it less sterically hindered.
2,5,5-Trimethyl-1,3-cyclohexanedione: Similar in structure but with different methyl group positions.
3,5,5-Trimethyl-1,2-cyclohexanedione: Differing in the position of the carbonyl groups.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,4,4-trimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVKBUIEQBLML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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